5-Allyl-1,2-difluoro-3-propoxybenzene
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Overview
Description
5-Allyl-1,2-difluoro-3-propoxybenzene is an organic compound with the molecular formula C12H14F2O It is a derivative of benzene, featuring allyl, difluoro, and propoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1,2-difluoro-3-propoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of a difluorobenzene derivative with an allyl halide under basic conditions, followed by the introduction of a propoxy group through nucleophilic substitution. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1,2-difluoro-3-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.
Substitution: The propoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Mono-fluoro or non-fluorinated benzene derivatives.
Substitution: Benzene derivatives with various functional groups replacing the propoxy group.
Scientific Research Applications
5-Allyl-1,2-difluoro-3-propoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Allyl-1,2-difluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The allyl and difluoro groups can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Allyloxy-4-propoxybenzene
- 1,4-Diallyloxybenzene
- 1,4-Dipropoxybenzene
Comparison
Compared to similar compounds, 5-Allyl-1,2-difluoro-3-propoxybenzene is unique due to the presence of both allyl and difluoro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,2-difluoro-5-prop-2-enyl-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-3-5-9-7-10(13)12(14)11(8-9)15-6-4-2/h3,7-8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMRTYQZKGRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)CC=C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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